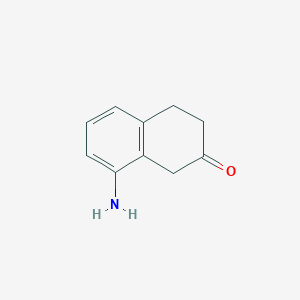

8-Amino-3,4-dihydro-1H-naphthalen-2-one

描述

Contextual Significance of Aminotetralones in Advanced Organic Synthesis

Aminotetralones are considered valuable scaffolds in medicinal chemistry and organic synthesis. semanticscholar.orgmdpi.com The tetralone framework itself is a structural motif present in a variety of natural products with diverse biological activities, making it an attractive target for synthetic chemists. semanticscholar.org The incorporation of an amino group onto this framework adds a crucial point of chemical reactivity and molecular interaction.

This amino functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex derivatives. Its presence can significantly influence the biological activity of the parent molecule, as amino groups are key pharmacophores that can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors. mdpi.comnih.gov Consequently, aminotetralone scaffolds are advantageous frameworks for developing novel therapeutic agents and are key intermediates in the total synthesis of complex bioactive compounds. semanticscholar.orgmdpi.com

Historical Development and Evolution of Dihydronaphthalenone Functionalization Strategies

The synthesis of functionalized dihydronaphthalenones, commonly known as tetralones, has evolved significantly over the past century. The development of these strategies is foundational to accessing aminotetralones and other substituted derivatives. Historically, the construction of the core tetralone skeleton was the primary focus.

One of the earliest and most fundamental methods is the intramolecular Friedel-Crafts acylation . nih.govwikipedia.orgacs.org This classic approach typically involves the cyclization of a 4-arylbutanoic acid using a strong acid. A common pathway, known as the Haworth synthesis, begins with the Friedel-Crafts acylation of an aromatic ring (like benzene) with succinic anhydride to form a benzoylpropanoic acid, which is then reduced and cyclized to yield the tetralone core. wikipedia.org Early protocols relied on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or strong protic acids like polyphosphoric acid. wikipedia.org

Another established historical route is the oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) . wikipedia.org As described in the 1930s, tetralin can be oxidized using atmospheric oxygen, often catalyzed by heavy metal ions, to produce 1-tetralone (B52770) via a hydroperoxide intermediate. wikipedia.org The Birch reduction of aromatic compounds also provided a pathway to these structures; for instance, the reduction of naphthalene (B1677914) derivatives with sodium in liquid ammonia can be used to generate the partially saturated ring system of tetralones. chemicalbook.comorganicreactions.orgwikipedia.org

The evolution of these strategies has moved towards greater efficiency, control, and functional group tolerance. While classical Friedel-Crafts reactions are still widely used, modern iterations employ more advanced catalysts, such as methanesulfonic acid or bismuth(III) salts, which can offer milder reaction conditions. wikipedia.org A significant shift has been the development of methods that introduce functionality prior to the ring-closing step. This is often achieved through modern cross-coupling reactions, such as those catalyzed by palladium, to build complex and specifically substituted 4-arylbutanoic acid precursors. rsc.org Furthermore, newer synthetic strategies have emerged, including photocatalyzed intramolecular arene alkylation and rhodium-catalyzed hydroacylation, which provide novel pathways to construct the tetralone core with high precision. organic-chemistry.org This progression from harsh, classical methods to sophisticated, catalyst-driven reactions marks a significant evolution in the functionalization of dihydronaphthalenones.

Structure

3D Structure

属性

IUPAC Name |

8-amino-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHCRNPKJNUQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630171 | |

| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-74-4 | |

| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fulcrum Ketone A6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 8 Amino 3,4 Dihydro 1h Naphthalen 2 One and Congeners

Established Synthetic Pathways for Aminotetralone Scaffolds

Nitrosation and Subsequent Reduction Strategies

The introduction of a nitrogen-containing group at the α-position of a tetralone can be achieved through a nitrosation reaction, followed by reduction. This two-step process offers a classical yet effective route to α-aminotetralones. The strategy hinges on the generation of a nitroso intermediate, which is then converted to the desired primary amine.

The initial step involves the nitrosation of the tetralone scaffold. This is typically achieved using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an alkyl nitrite. The reaction proceeds via the formation of an enol or enolate intermediate of the tetralone, which then attacks the nitrosating agent.

Once the α-nitroso tetralone is formed, it is subjected to a reduction step to yield the corresponding α-amino tetralone. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a common and efficient method. Chemical reducing agents like zinc dust in acetic acid or tin(II) chloride can also be utilized. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

While direct nitrosation of the carbon skeleton is one approach, a more common related strategy involves the nitration of the tetralone followed by reduction. For instance, α-tetralone can be nitrated at the 2-position using alkyl nitrates in the presence of a base like potassium ethoxide. The resulting 2-nitro-1-tetralone can then be reduced to the corresponding 2-amino-1-tetralone.

Neber Rearrangement in Cyclic Ketone Functionalization

The Neber rearrangement is a powerful tool for the synthesis of α-amino ketones from ketoximes, making it a highly relevant pathway for the preparation of aminotetralones. wikipedia.orgsynarchive.comorganicreactions.orgnumberanalytics.com This rearrangement involves the conversion of a ketoxime O-sulfonate to an α-amino ketone under basic conditions. wikipedia.org

The process begins with the formation of an oxime from the parent tetralone by reaction with hydroxylamine. The hydroxyl group of the resulting tetralone oxime is then derivatized, typically as a tosylate, by reacting it with p-toluenesulfonyl chloride. wikipedia.org This O-tosylated oxime is the key substrate for the rearrangement.

Upon treatment with a base, such as an alkoxide, the O-tosylated oxime undergoes rearrangement. The reaction is believed to proceed through the formation of an intermediate azirine, which is subsequently hydrolyzed to afford the α-amino ketone. wikipedia.org A potential side reaction is the Beckmann rearrangement, which can sometimes compete with the Neber rearrangement. wikipedia.org The choice of reaction conditions can often be optimized to favor the desired Neber product. For example, the Neber rearrangement has been successfully applied to 1-tetralone (B52770) oxime derivatives to yield the corresponding 2-amino-1-tetralones. researchgate.net

Direct Amination Approaches to Cyclic Ketones

Modern synthetic chemistry has seen a surge in the development of direct amination methods, which allow for the introduction of an amino group in a single step, often with high efficiency and stereocontrol. These approaches are particularly valuable for the synthesis of complex molecules like 8-Amino-3,4-dihydro-1H-naphthalen-2-one and its congeners.

The direct catalytic asymmetric α-amination of cyclic ketones is a highly sought-after transformation as it provides access to chiral α-amino ketones, which are important building blocks for pharmaceuticals. nih.govacs.org Chiral phosphoric acids have emerged as powerful catalysts for this reaction. nih.govacs.org

In a notable example, the direct asymmetric amination of α-substituted cyclic ketones with azodicarboxylates is catalyzed by a chiral phosphoric acid. This methodology yields products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. nih.govacs.org The reaction tolerates a range of substituents at the α-position of the cyclic ketone. nih.gov

| Catalyst | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (S)-TRIP | 2-phenylcyclohexanone | di-tert-butyl azodicarboxylate | xylenes | 45 | low | - |

| Chiral Phosphoric Acid | α-aryl/alkenyl/alkynyl/alkyl cyclic ketones | Azodicarboxylates | Various | 45-60 | up to 99 | up to 98 |

Data compiled from studies on the direct asymmetric amination of α-branched cyclic ketones. nih.govacs.org

Radical-mediated α-C-H functionalization offers an alternative and powerful strategy for the direct amination of ketones. These methods often proceed under mild conditions and can be applied to a broad range of substrates. The generation of α-aminoalkyl radicals from amines via single electron oxidation is a common strategy in these transformations. amanote.com

Visible light photoredox catalysis has become a prominent tool for generating these radical intermediates. amanote.com In a typical process, a photocatalyst, upon excitation with visible light, initiates a single electron transfer process with an amine, leading to the formation of an α-aminoalkyl radical. This radical can then engage in various coupling reactions.

The direct α-C-H amination of ketones can be achieved through the reaction of an enol or enolate with a nitrogen-centered radical or an electrophilic aminating reagent generated under radical conditions. While specific examples for this compound are not abundant in the literature, the general methodologies for radical C-H amination of cyclic ketones are well-established and represent a promising avenue for the synthesis of such compounds. researchgate.netyoutube.com

Mannich-Type Reactions for β-Aminoketone and Analogous Syntheses

The Mannich reaction is a classic three-component condensation reaction that typically involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net The product of a Mannich reaction is a β-amino carbonyl compound, also known as a Mannich base. researchgate.net

The mechanism involves the initial formation of an iminium ion from the amine and the aldehyde. The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion in a nucleophilic addition, leading to the formation of the β-aminoketone. wikipedia.orgresearchgate.net

It is important to note that the regiochemical outcome of the Mannich reaction is the formation of a β-aminoketone. Therefore, this reaction is not a direct method for the synthesis of α-aminoketones such as this compound. While there are numerous variations and applications of the Mannich reaction for the synthesis of a wide array of β-amino carbonyl compounds, its use for the direct synthesis of α-aminoketones is not conventional. organic-chemistry.orgnih.gov For the synthesis of α-aminoketones, alternative methodologies such as those described in the preceding sections are more appropriate.

Innovations in 3,4-Dihydro-1H-naphthalen-2-one Synthesis

Recent advancements in synthetic organic chemistry have provided novel and efficient routes to 3,4-dihydro-1H-naphthalen-2-one and its congeners. These methods offer advantages in terms of yield, scalability, and the ability to generate diverse molecular scaffolds.

Continuous Flow Chemistry for Naphthalenone Intermediate Production

Continuous flow chemistry has emerged as a powerful technology in the synthesis of pharmaceutical intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. thechemicalengineer.comanl.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. researchgate.netflinders.edu.auresearchgate.net The application of continuous flow systems has been successfully demonstrated in the synthesis of naphthalenone intermediates.

A notable example is the development of a safe and scalable continuous flow strategy for Wolff-Kishner reductions, where α-tetralone was used as a model substrate. researchgate.net This process utilized methanol (B129727) as a solvent, simplifying the work-up procedure compared to high-boiling point solvents typically used in batch reactions. The continuous flow setup demonstrated high space-time-yields, highlighting its potential for industrial-scale production. researchgate.net

Furthermore, a continuous-flow process has been reported for the synthesis of 7-methoxy-1-tetralone, a key intermediate for the pharmaceutical agent (-)-Dezocine. researchgate.net This underscores the utility of flow chemistry in producing functionalized naphthalenone cores. The transition from batch to continuous manufacturing can significantly reduce energy consumption and costs while improving process safety and product consistency. thechemicalengineer.com The modular nature of flow reactors also facilitates the integration of multi-step syntheses into a single, streamlined process. flinders.edu.auuc.pt

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced due to small reactor dimensions |

| Safety | Large volumes of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Challenging, often requires re-optimization | More straightforward ("scaling out") |

| Process Control | Less precise | Precise control over parameters |

Multicomponent Reactions (MCRs) for Diverse Naphthalenone Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a single product that incorporates atoms from all starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.orgrug.nlresearchgate.net While direct MCRs for the synthesis of the 3,4-dihydro-1H-naphthalen-2-one core are not extensively documented, related strategies and the potential for their application are of significant interest.

One-pot tandem reactions that share principles with MCRs have been developed for the synthesis of tetralone derivatives. For instance, a highly diastereoselective tandem reaction of 2'-nitrochalcones involving a Michael addition and a subsequent ipso-substitution of the nitro group has been reported to produce 1-tetralones with two contiguous chiral centers. acs.org Another approach describes a clean, single-stage acylation-cycloalkylation process for the preparation of substituted 2-tetralones by reacting a 1-alkene with a substituted phenylacetic acid. nih.gov

The versatility of MCRs, such as the Ugi, Passerini, and Hantzsch reactions, has been widely demonstrated in the synthesis of various heterocyclic scaffolds with therapeutic potential. beilstein-journals.orgfrontiersin.orgbeilstein-journals.org The development of novel MCRs or the adaptation of existing ones could provide a direct and efficient route to diverse naphthalenone scaffolds. The ability to introduce multiple points of diversity in a single step makes MCRs a highly attractive strategy for the exploration of chemical space around the naphthalenone core. nih.govnih.gov

Electrochemical Transformations of Cyclic Ketones for Deconstructive Functionalization

Electrochemical synthesis has gained prominence as a sustainable and powerful tool in organic chemistry, enabling unique transformations through the generation of reactive intermediates under mild conditions. chemistryviews.org In the context of cyclic ketones, electrochemical methods have been particularly innovative for deconstructive functionalization, allowing for the cleavage of C-C bonds and the introduction of new functional groups. researchgate.netrsc.org

The electrochemical deconstructive functionalization of cycloalkanols, which can be precursors to or share structural similarities with cyclic ketones, has been studied extensively. acs.orgacs.orgcore.ac.uknih.gov These reactions often proceed through the generation of alkoxy radicals via a proton-coupled electron transfer (PCET) mechanism. core.ac.uknih.gov Subsequent β-scission of a C-C bond leads to a ring-opened radical intermediate that can be trapped by a variety of nucleophiles. acs.orgnih.gov This strategy provides access to distally functionalized ketones that would be challenging to prepare using conventional methods. nih.gov

Mechanistic studies, including cyclic voltammetry, have been crucial in elucidating the reaction pathways. chemistryviews.orgacs.org For instance, in the deconstructive functionalization of arylalcohols, it has been shown that the reaction likely initiates with the anodic oxidation of the aromatic ring to form a radical cation. chemistryviews.org This is followed by fragmentation of the carbon skeleton. The stability of the resulting radical and cationic intermediates plays a key role in the reaction outcome. chemistryviews.org These electrochemical approaches offer a novel strategy for the deconstruction and functionalization of the tetralone scaffold, potentially leading to new derivatives with unique substitution patterns.

| Feature | Description |

|---|---|

| Methodology | Use of electricity to drive chemical reactions, often generating radical intermediates. chemistryviews.org |

| Key Intermediates | Alkoxy radicals, radical cations. chemistryviews.orgcore.ac.uknih.gov |

| Primary Transformation | Cleavage of C-C bonds (β-scission) in cyclic systems. acs.orgnih.gov |

| Outcome | Formation of ring-opened, functionalized ketones. researchgate.netnih.gov |

| Advantages | Mild reaction conditions, avoidance of stoichiometric chemical oxidants, access to unique molecular architectures. researchgate.netorganic-chemistry.org |

Control of Stereochemistry in Dihydronaphthalenone Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry.

Enantioselective and Diastereoselective Synthetic Strategies

The asymmetric synthesis of dihydronaphthalenone derivatives has been achieved through various catalytic and stereoselective reactions. Enantioselective approaches often employ chiral catalysts to induce the formation of one enantiomer in excess. For instance, the asymmetric synthesis of (+)-O-Methylasparvenone utilized an enantioselective method to construct the 4-hydroxy-1-tetralone ring. semanticscholar.org Similarly, chemoenzymatic total synthesis of terpenoids based on a tetralone scaffold has been reported, employing late-stage enzymatic resolution to access both enantiomers. semanticscholar.org

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Tandem reactions have proven to be powerful tools for the diastereoselective assembly of tetralone derivatives. A notable example is the tandem Michael reaction and ipso-substitution of a nitro group to create 1-tetralones with high diastereoselectivity. acs.org The development of novel diastereoselective reactions, such as the cascade inter–intramolecular double Michael strategy for synthesizing highly functionalized cyclohexanones, provides a blueprint for creating complex, multi-substituted dihydronaphthalenone scaffolds with defined stereochemistry. beilstein-journals.org The choice of reagents, catalysts, and reaction conditions is critical in achieving high levels of stereocontrol in these transformations. scienceopen.comyoutube.com

Conformational Analysis During Synthetic Route Development

Understanding the conformational preferences of molecules is crucial for designing synthetic routes that lead to the desired stereoisomer. Conformational analysis, through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, provides valuable insights into the three-dimensional structure of molecules in solution and their dynamic behavior. nih.govunimelb.edu.aufrontiersin.org

For tetralin-based receptor ligands, a combination of NMR measurements and molecular mechanics calculations has been used to determine their conformation in solution. nih.gov These studies revealed that for some derivatives, the cyclohexene (B86901) ring exists in a locked conformation, which can have significant implications for their biological activity. nih.gov Such analyses help in understanding structure-activity relationships and in the rational design of new ligands. montclair.edu

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the conformational properties of molecules and to rationalize the stereochemical outcomes of reactions. nih.govfrontiersin.org By calculating the energies of different conformers and transition states, chemists can anticipate which reaction pathways are favored, thereby guiding the development of more selective synthetic strategies. unifi.it Integrating conformational analysis into the early stages of synthetic route development is a powerful approach to achieving stereochemical control and synthesizing complex molecules with high precision. montclair.edu

Structural and Electronic Characterization of 8 Amino 3,4 Dihydro 1h Naphthalen 2 One

Comprehensive Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment, connectivity, and dynamics of atoms. wikipedia.orgmsu.edu For 8-Amino-3,4-dihydro-1H-naphthalen-2-one, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide foundational information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment. libretexts.org

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the aromatic, aliphatic, and amine protons. The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene ring. Their chemical shifts are influenced by the strong electron-donating effect of the amino group at C-8. The aliphatic portion of the molecule, a six-membered ring, contains three methylene groups. The protons on C-3 are alpha to the carbonyl group and are expected to be deshielded, while the protons on C-1 and C-4 are in benzylic positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C-2) is the most deshielded, appearing at a characteristic downfield shift. The six aromatic carbons are found in the typical range of 115-150 ppm, with their exact positions dictated by the electronic effects of the amino group and the attached aliphatic ring. The three aliphatic carbons (C-1, C-3, C-4) will appear in the upfield region of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be employed to predict chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following chemical shifts are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 | ~2.9 - 3.1 (t) | ~35 - 40 |

| C2 | - | ~208 - 212 |

| C3 | ~2.5 - 2.7 (t) | ~40 - 45 |

| C4 | ~3.3 - 3.5 (s) | ~28 - 33 |

| C4a | - | ~125 - 130 |

| C5 | ~7.0 - 7.2 (d) | ~128 - 132 |

| C6 | ~6.6 - 6.8 (t) | ~115 - 120 |

| C7 | ~6.5 - 6.7 (d) | ~118 - 122 |

| C8 | - | ~145 - 150 |

| C8a | - | ~130 - 135 |

| NH₂ | ~4.0 - 5.0 (br s) | - |

To confirm the assignments from 1D NMR and to piece together the molecular framework, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily between protons on adjacent carbons (³J-coupling). For this compound, key expected correlations would be observed between the aliphatic protons at C-3 and C-4, and between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals that have attached protons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure would include:

The benzylic protons at C-1 showing correlations to the aromatic carbons C-8 and C-8a, and to the methylene carbon C-3.

The aliphatic protons at C-3 showing correlations to the carbonyl carbon C-2 and the benzylic carbon C-4.

The aromatic proton H-7 showing correlations to C-5 and C-8a, confirming the substitution pattern.

The amine protons showing correlations to the aromatic carbons C-7 and C-8.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. wikipedia.org The absorption of IR radiation occurs when the frequency matches the natural vibrational frequency of a specific bond, making it an excellent tool for identifying functional groups. libretexts.org

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The primary amine group (-NH₂) will give rise to two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. utdallas.eduyoutube.com A strong, sharp absorption peak characteristic of the ketone (C=O) stretch is expected around 1705-1725 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching bands appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹.

Interactive Data Table: Expected Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methylene (CH₂) | 2850 - 2960 | Medium |

| C=O Stretch | Ketone | 1705 - 1725 | Strong, Sharp |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The technique is particularly sensitive to conjugated systems and chromophores.

The UV-Vis spectrum of this compound is primarily determined by the aminobenzene chromophore. The amino group acts as a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its electron-donating nature increases the extent of conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to an unsubstituted benzene ring. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. Typically, aromatic amines exhibit two main absorption bands: a high-energy band often below 250 nm and a lower-energy band at a longer wavelength, which is sensitive to the solvent environment. researchgate.netnih.gov For this molecule, characteristic absorptions are predicted around 240-250 nm and a second, broader band in the 290-320 nm range.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. acs.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure. nih.gov

For this compound (molecular formula C₁₀H₁₁NO), the molecular weight is 161.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 161. This ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

The fragmentation pattern of tetralone derivatives is well-documented. nih.gov A characteristic fragmentation pathway involves the cleavage of the aliphatic ring. For a 2-tetralone structure, a common fragmentation is the retro-Diels-Alder reaction, leading to the loss of ethylene (C₂H₄, 28 Da). Another prominent pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. The loss of a CO molecule (28 Da) is also a common fragmentation pathway for ketones. The presence of the amino group can also direct fragmentation, such as the loss of HCN (27 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 161 | [C₁₀H₁₁NO]⁺• (Molecular Ion) | - |

| 146 | [M - CH₃]⁺ | CH₃• |

| 133 | [M - CO]⁺• or [M - C₂H₄]⁺• | CO or C₂H₄ |

| 132 | [M - CHO]⁺ | CHO• |

| 118 | [C₈H₈N]⁺ | C₂H₃O• |

| 105 | [C₇H₇N]⁺• | C₃H₄O |

X-ray Crystallographic Analysis for Three-Dimensional Structure

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. To perform this analysis on "this compound", a high-quality single crystal would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data would allow for the precise determination of atomic coordinates.

From this data, a detailed picture of the molecule's geometry would emerge, including:

Bond Lengths and Angles: The precise distances between atoms and the angles between bonds would be established, confirming the connectivity of the naphthalenone core, the dihydro nature of one ring, and the positions of the amino and keto groups.

Conformation: The analysis would reveal the conformation of the non-aromatic ring, which is expected to be non-planar.

Absolute Configuration: For a chiral molecule, SCXRD using anomalous dispersion effects can determine its absolute configuration (R or S). If "this compound" were to be resolved into its enantiomers, this technique could definitively assign their stereochemistry.

While specific crystallographic data for the title compound is not available, the table below illustrates the kind of information that would be obtained from an SCXRD experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

| R-factor | < 0.05 |

(Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. This technique is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism (the ability of a compound to exist in multiple crystal forms).

In the analysis of a bulk sample of "this compound", PXRD would yield a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for the crystalline form of the compound. If different synthetic batches were to produce different polymorphs, their PXRD patterns would show distinct differences in peak positions and intensities. This is crucial for materials science and pharmaceutical applications where different polymorphs can have different physical properties.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify key intermolecular contacts. For "this compound", this analysis would likely reveal:

Hydrogen Bonding: Red spots on the d_norm map would indicate close contacts, highlighting potential hydrogen bonds between the amino group (N-H) of one molecule and the keto group (C=O) of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also be visualized.

van der Waals Forces: A significant portion of the surface would be involved in weaker, non-specific contacts like H···H interactions.

A two-dimensional fingerprint plot can be generated from the Hirshfeld surface, which summarizes all the intermolecular contacts. The relative contributions of different types of interactions can be quantified. For a molecule like the title compound, one might expect a significant percentage of contacts to be H···H, C-H···π, and N-H···O interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Hypothetical Percentage Contribution |

|---|---|

| H···H | 45% |

| C···H/H···C | 25% |

| O···H/H···O | 15% |

| N···H/H···N | 10% |

| C···C | 5% |

(Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Computational and Theoretical Investigations of 8 Amino 3,4 Dihydro 1h Naphthalen 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular structure parameters and electronic properties for organic molecules, including naphthalene (B1677914) derivatives with electron-donating groups like the amino group. researchgate.net DFT calculations, particularly using functionals like B3LYP, have proven effective in optimizing molecular geometries and predicting various chemical properties. researchgate.netresearchgate.net

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in 8-Amino-3,4-dihydro-1H-naphthalen-2-one by finding the minimum energy on the potential energy surface. These calculations yield optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electron-donating amino group and the electron-withdrawing keto group on the dihydro-naphthalene scaffold influences the geometry of both the aromatic and aliphatic rings.

Table 1: Representative Geometric and Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Geometric Parameters | ||

| C=O Bond Length | 1.22 | Ångström (Å) |

| C-N Bond Length | 1.39 | Ångström (Å) |

| C-C (Aromatic) Avg. | 1.40 | Ångström (Å) |

| C-C (Aliphatic) Avg. | 1.53 | Ångström (Å) |

| Electronic Properties | ||

| Total Energy | -554.9 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| Mulliken Charge on O | -0.55 | e |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not from a specific published study on this exact compound.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group. The LUMO is anticipated to be centered on the electron-deficient carbonyl group, particularly the carbon atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

HOMO: The amino group, an electron-donating substituent, increases the energy of the HOMO, enhancing the molecule's nucleophilic character.

LUMO: The carbonyl group, being electron-withdrawing, lowers the energy of the LUMO, making the carbonyl carbon a primary site for nucleophilic attack.

Computational methods can predict the regioselectivity of reactions like electrophilic attack by evaluating the coefficients of the HOMO at different atomic positions. pharmacyfreak.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.90 | Localized on the amino group and aromatic ring; indicates nucleophilic sites. |

| LUMO | -0.26 | Localized on the carbonyl group; indicates the primary electrophilic site. |

Note: These energy values are representative and serve to illustrate the application of FMO theory.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. wikipedia.org

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO (like a bond or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital, σ* or π*). wisc.edu

For this compound, significant interactions would include:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative effects involving σ bonds of the aliphatic ring and antibonding orbitals elsewhere in the molecule.

Table 3: Key NBO Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (CAr-CAr) | 45.5 | n → π* (Resonance) |

| σ (CAr-H) | σ* (CAr-CAr) | 4.8 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair, and Ar and aliphatic refer to the aromatic and non-aromatic rings, respectively. The E(2) values are hypothetical examples.

Mechanistic Studies of Reactions Involving Cyclic Aminoketones

Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. For a bifunctional molecule like this compound, computational studies can model reactions involving either the ketone or amine functionality, or both.

Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry. academie-sciences.frresearchgate.net Computational studies can model the entire reaction pathway, identifying the structures of reactants, transition states, and products. The attack of a nucleophile on the carbonyl carbon causes a change in hybridization from sp² to sp³, forming a tetrahedral intermediate. libretexts.org

Theoretical models can predict the stereoselectivity of such additions. The facial selectivity of the attack on the prochiral carbonyl carbon is influenced by the steric and electronic environment imposed by the cyclic structure. libretexts.org The Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic approach to a carbonyl carbon (approximately 107°), can be computationally verified and analyzed for this specific cyclic ketone. academie-sciences.fr

The presence of both an amine and a carbonyl group within the same molecule allows for the study of intramolecular interactions and intermolecular reactions like imine or enamine formation.

Intramolecular Interactions: DFT can be used to investigate potential through-space interactions, such as hydrogen bonding between the amine N-H and the carbonyl oxygen. Topological analysis of the electron density can confirm the presence and strength of such interactions. acs.org

Reaction Pathways: The reaction between the primary amine of one molecule and the ketone of another leads to the formation of an imine (via a carbinolamine intermediate). Computational modeling can map the potential energy surface for this reaction, calculating the activation energies for each step. This allows for a detailed understanding of the reaction mechanism, including the role of acid or base catalysis in facilitating proton transfers and the final dehydration step. acs.org Similarly, pathways for enamine formation, a common reaction for secondary amines but also relevant in tautomeric equilibria, can be computationally explored. rsc.org

Transition State Characterization and Reaction Coordinate Analysis

Transition state characterization and reaction coordinate analysis are computational methods used to study the mechanism of chemical reactions. These investigations allow chemists to understand the energy barriers of a reaction, the geometry of the transition state (the highest energy point along the reaction pathway), and the precise path the atoms follow as they transform from reactants to products. Techniques such as Density Functional Theory (DFT) are often employed to map the potential energy surface of a reaction. nih.govresearchgate.net

For this compound, such studies could, for example, elucidate the mechanisms of its synthesis, degradation, or its reactions with biological targets. This would involve identifying the transition state structures for key reaction steps and calculating the activation energies, providing fundamental insights into its chemical behavior. However, no specific studies detailing the transition state characterization or reaction coordinate analysis for any reaction involving this compound were found in the reviewed literature.

Molecular Modeling for Conformational Landscapes (e.g., MM2)

Molecular modeling is used to explore the conformational landscape of a molecule, which describes the different spatial arrangements of its atoms (conformers) and their relative energies. Methods like Molecular Mechanics (e.g., MM2) are computationally efficient ways to determine the preferred shapes of a molecule. Understanding the stable conformers of this compound is crucial, as the molecule's three-dimensional shape dictates how it can interact with other molecules, such as enzymes or receptors.

A conformational analysis would identify the lowest energy conformers and the energy barriers to rotation around its single bonds. This information is vital for structure-based drug design and understanding its physicochemical properties. Despite the importance of such analysis, specific studies employing MM2 or other molecular modeling techniques to map the conformational landscape of this compound are not available in the public domain.

In Silico Approaches for Predicting Synthetic Accessibility and Reactivity

In silico methods use computational algorithms and models to predict the properties of molecules without the need for laboratory experiments.

Synthetic Accessibility: Predicting synthetic accessibility involves evaluating how easily a compound can be synthesized. arxiv.org Algorithms like SAscore, SCScore, and SYBA analyze a molecule's structure, breaking it down into fragments and comparing them to databases of known molecules and reactions to generate a score. nih.govchemrxiv.orgebi.ac.uk A high score suggests a complex structure that may be difficult to synthesize. Such an analysis for this compound would be valuable for chemists planning its synthesis for research or commercial purposes.

Reactivity: Predicting reactivity involves using computational methods to understand how and where a molecule will react. This is often done by calculating global and local reactivity descriptors derived from methods like DFT. nih.gov Key parameters include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicate a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to reaction.

Fukui Functions: These provide more detailed information on the reactivity of specific atoms within the molecule.

These reactivity predictors would offer a detailed picture of the chemical nature of this compound. However, dedicated in silico studies predicting the specific synthetic accessibility or detailed reactivity parameters for this compound have not been published.

While general methodologies for these computational investigations are well-established, their specific application to this compound is not documented in existing research literature.

Synthetic Utility of 8 Amino 3,4 Dihydro 1h Naphthalen 2 One As a Versatile Intermediate

Role in the Elaboration of Diverse Polycyclic and Heterocyclic Systems

The bifunctional nature of 8-Amino-3,4-dihydro-1H-naphthalen-2-one theoretically allows it to serve as a valuable starting material for constructing complex molecular architectures. The presence of a nucleophilic amino group and an electrophilic ketone carbonyl on the same tetralone scaffold makes it an ideal candidate for cyclization and condensation reactions to form fused ring systems.

For instance, reactions common for aminoketones could lead to a variety of heterocyclic structures. The ketone can react with dinucleophiles, while the amine group can react with dielectrophiles. Intramolecular reactions or participation in multicomponent reactions could foreseeably yield novel polycyclic and heterocyclic compounds. However, specific, documented examples of such transformations originating from this compound are not present in the surveyed literature. Studies on related aminotetralones demonstrate the feasibility of these pathways, such as the synthesis of fused quinolines or other nitrogen-containing heterocycles.

Application as a Chiral Building Block in Enantioselective Synthesis

This compound possesses a stereocenter at the C3 position, making it a chiral molecule that exists as a pair of enantiomers. Chiral amines and ketones are highly valuable as building blocks in asymmetric synthesis, often used to introduce chirality or as chiral ligands for metal catalysts. nih.govresearchgate.netnih.gov

Despite this potential, there is no available research detailing the optical resolution of racemic this compound into its individual (R) and (S) enantiomers. Consequently, its application as a chiral building block in enantioselective synthesis remains unexplored in the scientific literature. The general importance of chiral amino alcohols and their derivatives in producing bioactive molecules is well-established, but this has not been extended to this specific compound. nih.gov

Precursor for Advanced Organic Scaffolds in Material Science and Other Fields

Naphthalene-based compounds, particularly those with functional groups that can be polymerized or that influence electronic properties, are of interest in materials science. nih.gov Aromatic diimides based on naphthalene (B1677914) are known to be useful as electron acceptors in organic electronics. nih.govbeilstein-journals.org The amino group on this compound could, in principle, be used to incorporate the molecule into polyimides or other polymers.

However, a review of the literature provides no evidence that this compound has been utilized as a precursor for advanced organic scaffolds in materials science or other specialized fields. Its potential in this area is purely theoretical at this stage and awaits investigation.

Strategies for Further Derivatization and Functionalization

The chemical reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the ketone. Each site offers a range of possibilities for derivatization to create a library of new compounds.

Reactions of the Amino Group:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. nih.gov

Reactions of the Ketone Group:

Reduction: Conversion to the corresponding secondary alcohol using reducing agents like sodium borohydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new secondary or tertiary amine.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond.

Condensation Reactions: Aldol or Knoevenagel condensations with other carbonyl compounds at the alpha-position.

While these reactions are standard for the respective functional groups, specific examples and optimized conditions for their application to this compound are not documented.

Table of Potential Derivatization Strategies

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Aromatic Amine | Acylation | Acetyl chloride | Amide |

| Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Aromatic Amine | Schiff Base Formation | Benzaldehyde | Imine |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine |

| Ketone | Wittig Reaction | Ph₃P=CH₂ | Alkene |

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 8-Amino-3,4-dihydro-1H-naphthalen-2-one, and how should data be interpreted?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For MS, employ electron ionization (EI) to confirm molecular weight and fragmentation patterns, referencing databases like NIST Chemistry WebBook for comparative analysis . NMR assignments should prioritize distinguishing diastereotopic protons in the dihydronaphthalene ring and verifying the amino group’s chemical environment. Cross-validate spectral data with computational tools (e.g., density functional theory) to resolve ambiguities .

Q. What are the safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent oxidation. Use fume hoods for synthesis or handling to avoid inhalation of fine particles. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Ketone Formation : Catalytic hydrogenation of 1-tetralone derivatives using Pd/C under H₂ pressure .

Amination : Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Apply multi-dimensional NMR (e.g., COSY, HSQC) to clarify overlapping signals. For stereochemical conflicts, use X-ray crystallography (as in ) or compare experimental IR spectra with simulated spectra from quantum mechanical calculations. Validate purity via high-performance liquid chromatography (HPLC) with diode-array detection to rule out isomeric impurities .

Q. What experimental design principles should guide studies on the biological activity of this compound?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., enzyme-linked immunosorbent assays (ELISA)) with triplicate measurements and internal controls (e.g., reference compounds from ) .

- Negative Controls : Include solvent-only and scrambled peptide groups to isolate target effects.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can theoretical frameworks inform the study of this compound’s reactivity?

- Methodological Answer : Link experimental observations to computational models (e.g., molecular docking or density functional theory (DFT)) to predict reaction pathways. For example, analyze the electron density of the amino group using Natural Bond Orbital (NBO) theory to explain nucleophilic behavior . Validate predictions with kinetic studies under varying pH and temperature conditions .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

- Methodological Answer : Challenges include co-elution of polar byproducts during chromatography. Solutions:

- Mobile Phase Optimization : Use reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient to enhance separation .

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystalline forms .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。